(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide
Description
The compound “(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide” is a thiazole-based acetamide derivative featuring a 4-chlorophenyl substituent on the thiazole ring and a hydroxyimino group in the E-configuration. Its structure combines a rigid thiazole core with electron-withdrawing (chlorophenyl) and polar (hydroxyimino) moieties, which influence its physicochemical properties and biological interactions. The E-configuration of the imine group is critical for molecular stability and intermolecular interactions, as confirmed by X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C11H8ClN3O2S |
|---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-3-1-6(2-4-7)8-5-18-11(14-8)9(15-17)10(13)16/h1-5,17H,(H2,13,16)/b15-9- |
InChI Key |
FHUTWBZFWGFWSU-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\O)/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NO)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazole intermediate.
Formation of the Hydroxyimino Group: The hydroxyimino group is formed by reacting the intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens .
Anticancer Activity
The anticancer properties of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide have been investigated through various assays, including the Sulforhodamine B assay against human cancer cell lines.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This Compound | MCF7 | 1.75 |
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
The results indicate that this compound exhibits cytotoxic effects on breast cancer cell lines, showing promise as a potential anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that compounds similar to this compound displayed significant activity against common pathogens. The study utilized a turbidimetric method to assess antimicrobial activity and confirmed the effectiveness of the compound against resistant strains.
Case Study 2: Anticancer Screening
In a comparative study involving various thiazole derivatives, this compound was evaluated for its anticancer properties against multiple human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of specific signaling pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is soluble in DMSO and demonstrates favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Thiazole Acetamide Derivatives
Key Observations:
Fluorine in compound 14 increases electronegativity, possibly improving metabolic stability compared to the methyl group in compound 15 . The hydroxyimino group in the target compound introduces polarity and hydrogen-bonding capacity, absent in compounds 14 and 15 .
Biological Activity :
- Compound 14 and 15 demonstrated moderate anticancer activity in preliminary screens, suggesting the thiazole-acetamide scaffold is pharmacologically relevant .
- CPN-9 activates the Nrf2/ARE pathway, a mechanism linked to antioxidant and anti-inflammatory responses, which may be shared by the target compound due to structural similarities .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous thiazoles, such as microwave-assisted cyclization of acetyl thiourea with α-bromo ketones (e.g., compound 14: 71% yield via microwave heating) .
- In contrast, CPN-9 requires multi-step functionalization, including Suzuki coupling for pyridyl incorporation .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 2.8 | 0.15 (DMSO) | 2 | 5 |
| N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) | 3.1 | 0.10 (DMSO) | 1 | 3 |
| N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) | 3.3 | 0.12 (DMSO) | 1 | 3 |
| CPN-9 | 3.5 | 0.08 (DMSO) | 1 | 5 |
Key Observations:
- Higher hydrogen-bond acceptors in the target compound and CPN-9 suggest stronger interactions with polar biological targets, such as kinases or transcription factors .
Biological Activity
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide , identified by its CAS number 332175-35-6, belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.80 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Thiazole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential in various therapeutic areas.
Antiviral Activity
Research indicates that thiazole derivatives can inhibit viral replication. For instance, compounds with similar structures have shown efficacy against the hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase, a critical enzyme in viral replication. The IC50 values for effective compounds in this category were reported as low as 0.26 μM .
Anticancer Properties
Thiazole compounds have also been evaluated for their anticancer effects. Studies on related thiazole derivatives revealed significant cytotoxicity against various cancer cell lines. For example, modifications to the thiazole structure have been linked to enhanced activity against human T-lymphocyte cells infected with HIV-1 .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting pathways crucial for viral replication and tumor growth.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, altering cellular responses to stress or infection.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of thiazole derivatives, it was found that certain modifications could significantly enhance activity against HCV. The compound's structural features were correlated with increased binding affinity to viral targets .
Study 2: Cytotoxicity Against Cancer Cells
A series of thiazole analogs were tested against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their counterparts. The most potent compounds had IC50 values below 10 μM against breast cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
